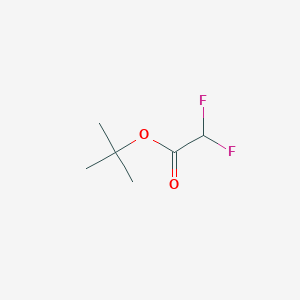
2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol (TFBBA) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless, water-soluble solid with a slightly sweet odor. TFBBA is a versatile compound, as it can be used as a reagent, solvent, or reactant in a variety of chemical reactions and processes. Due to its unique properties, TFBBA has been used in a number of scientific research applications, including organic synthesis, chromatography, and analytical chemistry.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a solvent for chromatography, and as a reactant in analytical chemistry. In organic synthesis, 2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% can be used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. In chromatography, 2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% can be used to separate different components of a sample, and in analytical chemistry, it can be used to detect and quantify various compounds.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% is not well understood. However, it is believed that its fluoroalkyl group can interact with certain molecules and affect their reactivity. This interaction may be due to the formation of hydrogen bonds between the fluoroalkyl group and the molecules, or due to the formation of van der Waals forces. Additionally, the butylthio group of 2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% may also interact with certain molecules, affecting their reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% are not well understood. However, some studies have suggested that 2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% may have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes. Additionally, 2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% may also affect the activity of certain proteins and ion channels, as well as the expression of certain genes.
Advantages and Limitations for Lab Experiments
The main advantage of 2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% for lab experiments is its versatility. It can be used as a reagent, solvent, or reactant in a variety of chemical reactions and processes. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use. 2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% is a volatile compound, and it can be difficult to handle and store. Furthermore, it has a low solubility in water and organic solvents, which can make it difficult to use in certain types of experiments.
Future Directions
The potential future directions of 2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% are numerous. It could be used as a reactant in the synthesis of new pharmaceuticals, agrochemicals, and fragrances. Additionally, it could be used in the development of new chromatography techniques, as well as in the development of new analytical methods for the detection and quantification of various compounds. Furthermore, its biochemical and physiological effects could be further studied, in order to determine its potential therapeutic applications. Finally, its use in the synthesis of new materials, such as polymers and nanomaterials, could also be explored.
Synthesis Methods
2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol, 96% can be produced through a variety of synthetic routes. One method involves the reaction of 4-bromobutylthiol with 2,3,5,6-tetrafluorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the product is isolated by extraction with an organic solvent such as ethyl acetate. Other methods of synthesis include the reaction of 4-bromobutylthiol with 2,3,5,6-tetrafluorobenzaldehyde in the presence of a base, and the reaction of 4-bromobutylthiol with 2,3,5,6-tetrafluorobenzoic acid in the presence of a base.
properties
IUPAC Name |
(4-butylsulfanyl-2,3,5,6-tetrafluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4OS/c1-2-3-4-17-11-9(14)7(12)6(5-16)8(13)10(11)15/h16H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEMJJXDKJENSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C(=C(C(=C1F)F)CO)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoro-4-(butylthio)benzyl alcohol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)
![2-(6-Azaspiro[2.5]octan-6-yl)aniline](/img/structure/B6299509.png)
![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)
![[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid](/img/structure/B6299521.png)
![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)







![Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B6299603.png)
